molecular formula C11H14BrNO2 B15317368 Ethyl 2-amino-2-(3-bromophenyl)propanoate

Ethyl 2-amino-2-(3-bromophenyl)propanoate

Cat. No.: B15317368
M. Wt: 272.14 g/mol
InChI Key: NQBGFHOUSHAYCZ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(3-bromophenyl)propanoate is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of phenylalanine, where the phenyl group is substituted with a bromine atom at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-2-(3-bromophenyl)propanoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-amino-2-phenylpropanoate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the meta position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(3-bromophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding ethyl 2-amino-2-phenylpropanoate.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of ethyl 2-amino-2-phenylpropanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-2-(3-bromophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(3-bromophenyl)propanoate involves its interaction with specific molecular targets. The bromine atom and amino group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 2-amino-2-(3-bromophenyl)propanoate can be compared with other similar compounds, such as:

    Ethyl 2-amino-2-phenylpropanoate: Lacks the bromine substitution, resulting in different chemical and biological properties.

    Ethyl 2-amino-2-(4-bromophenyl)propanoate: Bromine substitution at the para position, which may affect its reactivity and binding affinity.

    Ethyl 2-amino-2-(2-bromophenyl)propanoate: Bromine substitution at the ortho position, leading to distinct steric and electronic effects.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

ethyl 2-amino-2-(3-bromophenyl)propanoate

InChI

InChI=1S/C11H14BrNO2/c1-3-15-10(14)11(2,13)8-5-4-6-9(12)7-8/h4-7H,3,13H2,1-2H3

InChI Key

NQBGFHOUSHAYCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C1=CC(=CC=C1)Br)N

Origin of Product

United States

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